molecular formula C11H9N3S B1598991 6-Phenylimidazo[2,1-b][1,3]thiazol-5-amine CAS No. 94574-42-2

6-Phenylimidazo[2,1-b][1,3]thiazol-5-amine

Cat. No.: B1598991
CAS No.: 94574-42-2
M. Wt: 215.28 g/mol
InChI Key: PBWGCNFJKNQDGV-UHFFFAOYSA-N
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Description

6-Phenylimidazo[2,1-b][1,3]thiazol-5-amine is a chemical compound characterized by its unique structure, which includes a phenyl group attached to an imidazo[2,1-b][1,3]thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenylimidazo[2,1-b][1,3]thiazol-5-amine typically involves the condensation of benzothiazole-2-carboxylic acid with thiosemicarbazide under reflux in phosphorus oxychloride (POCl3)[_{{{CITATION{{{1{Synthesis and Biological Evaluation of 2-(6-Phenylimidazo[2,1-b]1,3,4 .... This reaction produces 5-(benzo[d]thiazol-2-yl)-1,3,4-thiadiazol-2-amine, which is then combined with α-bromo-4-substituted acetophenone compounds through a cycloaddition reaction to yield the desired product[{{{CITATION{{{_1{Synthesis and Biological Evaluation of 2-(6-Phenylimidazo[2,1-b]1,3,4 ....

Industrial Production Methods: In an industrial setting, the production of this compound may involve scaling up the aforementioned synthetic route, ensuring optimal reaction conditions, and implementing purification techniques to achieve high purity and yield. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 6-Phenylimidazo[2,1-b][1,3]thiazol-5-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and a variety of alkyl halides.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo derivatives.

  • Reduction: Production of reduced analogs.

  • Substitution: Generation of substituted derivatives with different alkyl or aryl groups.

Scientific Research Applications

  • Chemistry: The compound serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

  • Biology: It has been investigated for its biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: Research has explored its use as a lead compound for the development of new therapeutic agents.

  • Industry: The compound's unique properties make it useful in the development of advanced materials and chemical sensors.

Comparison with Similar Compounds

6-Phenylimidazo[2,1-b][1,3]thiazol-5-amine can be compared to other similar compounds, such as 2-(6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-5-amine) and 2-(6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide[_{{{CITATION{{{1{Synthesis and Biological Evaluation of 2-(6-Phenylimidazo[2,1-b]1,3,4 ...[{{{CITATION{{{_2{Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6 ... - MDPI](https://www.mdpi.com/1420-3049/17/4/4703). These compounds share structural similarities but may exhibit different biological activities and potencies.

Properties

IUPAC Name

6-phenylimidazo[2,1-b][1,3]thiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3S/c12-10-9(8-4-2-1-3-5-8)13-11-14(10)6-7-15-11/h1-7H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBWGCNFJKNQDGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=CSC3=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10406918
Record name 6-phenylimidazo[2,1-b][1,3]thiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94574-42-2
Record name 6-phenylimidazo[2,1-b][1,3]thiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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